Angeflorin

Descripción

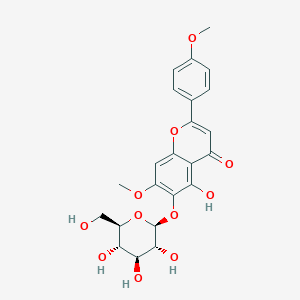

Angeflorin (CAS: 57498-69-8) is a naturally occurring flavonoid glycoside with the molecular formula C₂₃H₂₄O₁₁ and a molecular weight of 476.44 g/mol . It is commonly isolated from plants such as Camellia species and has been utilized as a reference standard in phytochemical and pharmacological research. Structurally, Angeflorin consists of a flavonoid backbone (likely quercetin or apigenin) conjugated with sugar moieties, which enhances its solubility and bioavailability .

Propiedades

IUPAC Name |

5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O11/c1-30-11-5-3-10(4-6-11)13-7-12(25)17-14(32-13)8-15(31-2)22(19(17)27)34-23-21(29)20(28)18(26)16(9-24)33-23/h3-8,16,18,20-21,23-24,26-29H,9H2,1-2H3/t16-,18-,20+,21-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLSKYQOJWBOTN-RWMNSCGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Angeflorin can be obtained through chemical synthesis or by extracting and synthesizing components from the epidermis of small lilies . The synthetic route involves the isolation of Angeflorin from the leaves of Angelonia grandiflora along with other flavonoids such as salvigenin and baicalein . The reaction conditions for its synthesis include the use of solvents like dimethyl sulfoxide, pyridine, methanol, and ethanol . Industrial production methods may vary depending on the specific synthesis method and reaction conditions employed .

Análisis De Reacciones Químicas

Angeflorin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may lead to the formation of quinones, while reduction reactions can result in the formation of alcohols or amines .

Aplicaciones Científicas De Investigación

Angeflorin has a wide range of scientific research applications in fields such as chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for analytical purposes . In biology and medicine, Angeflorin has been studied for its potential therapeutic effects, including its anti-inflammatory, antioxidant, and anticancer properties . It is also used in the perfume and skincare industry as a fragrance ingredient due to its floral aroma .

Mecanismo De Acción

The mechanism of action of Angeflorin involves its interaction with various molecular targets and pathways. It has been shown to modulate the antioxidant defense mechanisms, activate antioxidant enzymes, and promote glutathione synthesis . Angeflorin can also chelate metal ions, such as iron and copper, reducing the production of free radicals through Fenton and other reactions . These actions contribute to its protective effects against oxidative stress and inflammation.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Angeflorin belongs to the flavonoid glycoside class, sharing structural features with compounds like Camellianin A and Pectolinarin. Below is a comparative analysis based on molecular properties, sources, and research relevance:

Table 1: Structural and Physicochemical Comparison

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Natural Source |

|---|---|---|---|---|---|

| Angeflorin | 57498-69-8 | C₂₃H₂₄O₁₁ | 476.44 | Flavonoid core + glycosylation | Camellia species |

| Camellianin A | 850630-40-9 | C₂₇H₃₀O₁₄ | 578.52 | Additional hexose and rhamnose units | Camellia japonica |

| Pectolinarin | 28978-02-1 | C₂₉H₃₄O₁₅ | 622.57 | Larger glycosylation pattern | Cirsinum species |

Key Observations :

Molecular Complexity : Camellianin A and Pectolinarin exhibit higher molecular weights due to extended glycosylation compared to Angeflorin. This structural variation may influence their solubility and membrane permeability .

Synthetic Accessibility : Angeflorin is priced at ¥1650/5mg in commercial catalogs, significantly lower than Gelomuloside B (¥3400/5mg) or Pectolinarin (¥4150/5mg), indicating relatively easier synthesis or isolation .

Functional Comparison with Analogous Compounds

Flavonoid glycosides are often compared based on their bioactivity profiles.

Table 2: Hypothesized Bioactivity Comparison

| Compound | Antioxidant Activity | Anti-inflammatory Potential | Enzyme Inhibition (e.g., α-Glucosidase) |

|---|---|---|---|

| Angeflorin | Moderate (predicted) | Likely | Possible |

| Camellianin A | High | Demonstrated in vitro | Strong |

| Pectolinarin | High | Well-documented | Moderate |

Notes:

- Camellianin A’s additional sugar moieties may enhance its radical-scavenging capacity, as seen in similar glycosides .

- Pectolinarin’s larger structure correlates with documented anti-inflammatory effects in Cirsinum extracts, though its size may reduce cellular uptake efficiency .

- Angeflorin’s intermediate size could position it as a candidate for metabolic stability studies, bridging small-molecule and macromolecule drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.